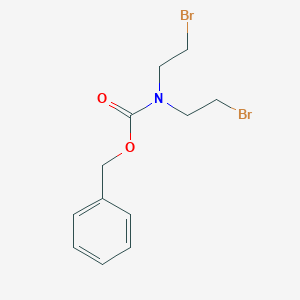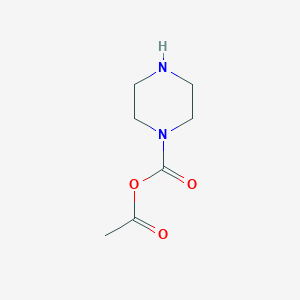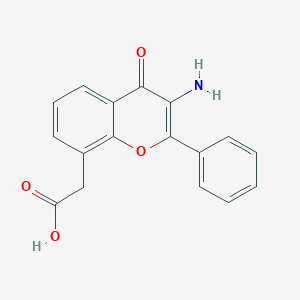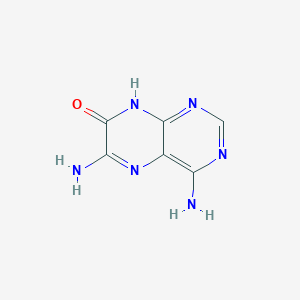
(4-Methyl-1,2,3-thiadiazol-5-yl)methanol
Vue d'ensemble
Description
“(4-Methyl-1,2,3-thiadiazol-5-yl)methanol” is a unique chemical compound with the empirical formula C4H6N2OS. Its molecular weight is 130.17 . The SMILES string representation of this compound is Cc1nnsc1CO . This compound is provided to early discovery researchers as part of a collection of unique chemicals .
Molecular Structure Analysis
The InChI representation of “(4-Methyl-1,2,3-thiadiazol-5-yl)methanol” is 1S/C4H6N2OS/c1-3-4 (2-7)8-6-5-3/h7H,2H2,1H3 . This provides a standardized way to encode the compound’s molecular structure.
Physical And Chemical Properties Analysis
“(4-Methyl-1,2,3-thiadiazol-5-yl)methanol” is a powder with a purity of 95%. It should be stored at a temperature of 4 degrees Celsius .
Applications De Recherche Scientifique
Antimicrobial Activity
Derivatives of 1,2,3-thiadiazole have been found to exhibit significant antimicrobial activity . For instance, a series of 15 new derivatives of 4-methyl-1,2,3-thiadiazole-5-carboxylic acid were synthesized and evaluated for their in vitro antimicrobial activity . The potential antimicrobial effect of these new compounds was observed mainly against Gram-positive bacteria .
Antiviral Activity
1,2,3-thiadiazole derivatives have been known to exhibit antiviral activity . While specific studies on “(4-Methyl-1,2,3-thiadiazol-5-yl)methanol” are not available, it’s possible that this compound could also have antiviral properties given its structural similarity to other 1,2,3-thiadiazole derivatives.
Anti-Inflammatory Activity
Compounds containing the 1,2,3-thiadiazole moiety have been reported to possess anti-inflammatory properties . This suggests that “(4-Methyl-1,2,3-thiadiazol-5-yl)methanol” might also have potential as an anti-inflammatory agent.
Analgesic Activity
1,2,3-thiadiazole derivatives have been found to exhibit analgesic (pain-relieving) activity . This suggests that “(4-Methyl-1,2,3-thiadiazol-5-yl)methanol” could potentially be used in the development of new analgesics.
Anticonvulsant Activity
Compounds containing the 1,2,3-thiadiazole moiety have been reported to possess anticonvulsant properties . This suggests that “(4-Methyl-1,2,3-thiadiazol-5-yl)methanol” might also have potential as an anticonvulsant agent.
Antidepressant Activity
1,2,3-thiadiazole derivatives have been found to exhibit antidepressant activity . This suggests that “(4-Methyl-1,2,3-thiadiazol-5-yl)methanol” could potentially be used in the development of new antidepressants.
Safety and Hazards
The compound is labeled with the GHS07 pictogram. It has the hazard statements H315, H319, and H335, which indicate that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation. The precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Mécanisme D'action
Target of Action
It’s worth noting that thiadiazole derivatives have been found to exhibit a wide range of biological activities, including antimicrobial and antifungal properties. This suggests that these compounds may interact with various biological targets, potentially including enzymes, receptors, or other proteins involved in microbial growth and survival.
Mode of Action
Thiadiazole derivatives have been reported to exhibit antimicrobial activity This suggests that these compounds may interact with their targets in a way that inhibits microbial growth or survival
Biochemical Pathways
Given the reported antimicrobial activity of thiadiazole derivatives , it is plausible that these compounds may interfere with essential biochemical pathways in microbes, such as those involved in cell wall synthesis, protein synthesis, or DNA replication.
Pharmacokinetics
The lipophilicity of thiadiazole derivatives has been reported , which could influence their absorption and distribution within the body
Result of Action
Given the reported antimicrobial activity of thiadiazole derivatives , it is likely that these compounds exert their effects by inhibiting essential processes in microbes, leading to their death or growth inhibition.
Propriétés
IUPAC Name |
(4-methylthiadiazol-5-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6N2OS/c1-3-4(2-7)8-6-5-3/h7H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQLRVKHKJCRSBO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SN=N1)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10593514 | |
| Record name | (4-Methyl-1,2,3-thiadiazol-5-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10593514 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
130.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Methyl-1,2,3-thiadiazol-5-yl)methanol | |
CAS RN |
163008-86-4 | |
| Record name | (4-Methyl-1,2,3-thiadiazol-5-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10593514 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 163008-86-4 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



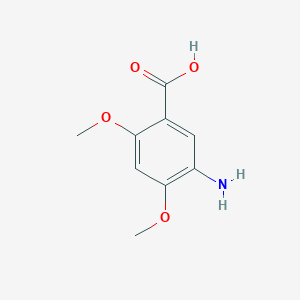


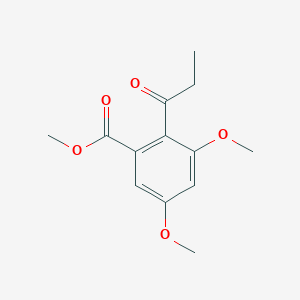
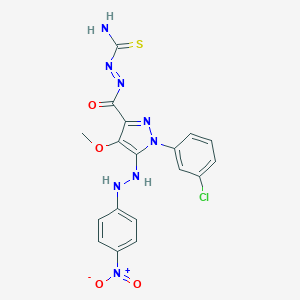
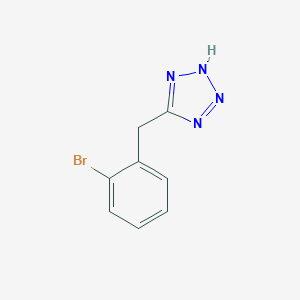
![2-Fluoro-1-[4-(trifluoromethyl)phenyl]ethan-1-one](/img/structure/B70170.png)

